2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone

Description

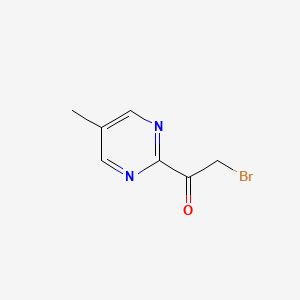

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone is a halogenated ketone featuring a pyrimidine ring substituted with a methyl group at position 5 and a bromoethanone moiety at position 2. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, imparts distinct electronic and steric properties compared to pyridine derivatives. The bromine atom enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

2-bromo-1-(5-methylpyrimidin-2-yl)ethanone |

InChI |

InChI=1S/C7H7BrN2O/c1-5-3-9-7(10-4-5)6(11)2-8/h3-4H,2H2,1H3 |

InChI Key |

VTRVXYAVIFUICI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone typically involves the bromination of 1-(5-methylpyrimidin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over the reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(5-methylpyrimidin-2-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-methylpyrimidin-2-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been particularly noted for potential antibacterial and antiviral properties. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in drug development.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine, including those related to this compound, exhibit significant anti-inflammatory effects. For instance, certain analogs demonstrated potent inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This highlights the compound's potential as a lead structure for developing new anti-inflammatory agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. It facilitates the synthesis of heterocyclic compounds and natural product analogs due to its reactivity. The compound's bromine atom acts as a good leaving group in nucleophilic substitution reactions, making it a versatile precursor.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, including bromination of 1-(5-methylpyrimidin-2-yl)ethanone using brominating agents such as N-bromosuccinimide in suitable solvents like acetonitrile or dichloromethane. The optimization of these synthetic routes is crucial for enhancing yield and purity.

Biological Studies

Enzyme Inhibitors and Receptor Modulators

The compound is employed in biological studies to investigate its interactions with various enzymes and receptors. Its structural features allow it to act as an electrophile, enabling it to inhibit or modulate the activity of target proteins. This property is particularly valuable in drug discovery efforts aimed at identifying new therapeutic agents.

Case Study: Antiproliferative Activity

A recent study explored the antiproliferative effects of pyrimidine derivatives related to this compound against human cancer cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutic agents like Cisplatin . This underscores the potential of these derivatives in cancer therapy.

Industrial Applications

Agrochemicals and Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for use in agrochemicals and materials science. It can be utilized in developing novel polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Key Insights :

- Pyrimidine vs. Pyridine : The pyrimidine ring (two nitrogen atoms) increases electron-deficient character compared to pyridine, enhancing reactivity in electrophilic substitutions .

- Halogen Effects : Bromine’s larger atomic radius and polarizability improve nucleophilic substitution rates relative to fluorine or chlorine analogs .

Key Insights :

- The pyrimidine ring’s electron-withdrawing nature accelerates SN2 reactions compared to furan or phenyl analogs .

- Dual halogenation (e.g., 5-bromo-2-bromo analogs) further enhances reactivity but is absent in the target compound, which balances reactivity and stability .

Biological Activity

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone is a brominated pyrimidine derivative with significant implications in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a bromine atom and a methyl-substituted pyrimidine ring attached to an ethanone moiety, enables it to participate in various chemical reactions and interact with biological targets.

The molecular formula of this compound is C8H8BrN. Its structural features allow it to engage in substitution reactions, which are critical for synthesizing various functionalized products. The compound's reactivity is attributed to the presence of the bromine atom, which can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly its interactions with enzymes and signaling pathways. Preliminary studies suggest that it may influence enzymatic activities, potentially leading to therapeutic applications.

Enzymatic Interactions

The compound has been shown to bind to various enzymes, affecting their activity. For instance, its ability to form covalent bonds with nucleophilic sites makes it a candidate for further investigation into its mechanism of action within biological systems.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit promising antiproliferative effects against various cancer cell lines. For example, similar derivatives showed significant growth inhibition in colorectal carcinoma and breast cancer cell lines at concentrations as low as 10 μM .

- Antiviral Potential : The compound's structural analogs have been evaluated for their efficacy against viral replication. Some derivatives demonstrated effective inhibition of HBV replication with low cytotoxicity, indicating that modifications in the pyrimidine structure could enhance antiviral activity .

- Antimicrobial Properties : Research on related compounds has highlighted their antibacterial and antifungal activities. For instance, certain derivatives exhibited MIC values against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound and its structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.